molecular formula C21H25N3O7S B2807788 N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 868981-48-0

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2807788
CAS No.: 868981-48-0
M. Wt: 463.51
InChI Key: MCSBATFGUAYLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a synthetic sulfonamide-containing compound featuring a 1,3-oxazolidin-2-yl scaffold. This molecule integrates two methoxy-substituted aromatic systems (4-methoxybenzenesulfonyl and 2-methoxybenzyl) linked via an ethanediamide bridge. Such structural motifs are common in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators, where sulfonamide and oxazolidinone groups contribute to target binding and metabolic stability .

The compound’s synthesis likely involves multi-step reactions, including sulfonylation of the oxazolidine ring and subsequent coupling with a methoxybenzylamine derivative. Spectral characterization (IR, NMR) would confirm key functional groups, such as the sulfonyl S=O (~1350–1200 cm⁻¹) and oxazolidin carbonyl (~1680 cm⁻¹) .

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-29-16-7-9-17(10-8-16)32(27,28)24-11-12-31-19(24)14-23-21(26)20(25)22-13-15-5-3-4-6-18(15)30-2/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSBATFGUAYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the methoxyphenyl and anisyl groups. Common synthetic routes may involve the use of reagents such as methoxyphenyl sulfonyl chloride, oxazolidine derivatives, and anisyl chloride. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogs from the literature:

Compound Name / ID Key Substituents/Features Key Findings / Properties Reference
Target Compound - 4-Methoxybenzenesulfonyl
- 1,3-Oxazolidin-2-yl
- 2-Methoxybenzyl ethanediamide
Hypothesized enhanced solubility (methoxy groups) and moderate electron-withdrawing capacity (sulfonyl).
N-(2,2-Dimethoxyethyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide - 4-Nitrobenzenesulfonyl
- Dimethoxyethyl
Higher electron-withdrawing nitro group may enhance receptor binding but reduce solubility.
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide - 4-Fluoro-2-methylbenzenesulfonyl
- 1,3-Oxazinan (6-membered ring)
Larger oxazinan ring may reduce ring strain vs. oxazolidin; fluoro-methyl enhances lipophilicity.
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide - Thiazolo-triazole heterocycle
- 4-Fluorophenyl
Thiazolo-triazole system increases π-π stacking potential; fluorophenyl may improve metabolic stability.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] - Triazole-thione core
- Halogen (Cl, Br) or H substituents
Triazole-thione tautomerism affects stability and reactivity; halogen substituents modulate bioactivity.
N-(4-Methoxyphenyl)benzenesulfonamide - Simple benzenesulfonamide
- 4-Methoxyphenyl
Crystal structure shows planar sulfonamide group; methoxy enhances solubility but weakens binding affinity.

Structural and Electronic Comparisons

  • In contrast, the 4-nitrobenzenesulfonyl group () offers stronger electron withdrawal, which may improve binding to electron-deficient pockets but reduce solubility . Halogenated sulfonyl groups (e.g., 4-fluoro-2-methyl in ) increase lipophilicity and may enhance membrane permeability, critical for CNS-targeting agents .
  • Triazole-thione derivatives () demonstrate tautomerism, which can alter hydrogen-bonding capacity and redox stability compared to the non-tautomeric oxazolidin system .
  • Ethanediamide Linker :

    • The ethanediamide bridge in the target compound provides two amide bonds, enabling hydrogen bonding with biological targets. Analogous compounds with thiazolo-triazole systems () replace one amide with a sulfur-containing heterocycle, altering electronic profiles and steric bulk .

Biological Activity

N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide, with the CAS number 868981-33-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O7SC_{21}H_{25}N_{3}O_{7}S with a molecular weight of 463.5 g/mol. The structure features an oxazolidinone core, which is known for its antibacterial properties, particularly in the context of oxazolidinone antibiotics.

PropertyValue
Molecular FormulaC21H25N3O7S
Molecular Weight463.5 g/mol
CAS Number868981-33-3

Antimicrobial Properties

Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial activity. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, leading to bacteriostatic effects against a broad range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism of action primarily involves the inhibition of bacterial protein synthesis. The oxazolidinone moiety interacts with the ribosomal RNA of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for protein synthesis. This action not only halts bacterial growth but also has implications for reducing resistance development compared to traditional antibiotics.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated various oxazolidinone derivatives for their antibacterial activity. The results indicated that compounds with methoxy substitutions showed enhanced activity against resistant bacterial strains .
  • Safety Profile Assessment : Research focusing on the safety profile of oxazolidinones highlighted that modifications at specific positions could reduce side effects associated with monoamine oxidase inhibition, a common issue with conventional oxazolidinones .
  • In Vivo Studies : In vivo studies demonstrated that derivatives similar to this compound exhibited promising results in animal models for treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, comparisons can be made with other known oxazolidinones:

Compound NameMechanism of ActionNotable Activity
LinezolidInhibition of protein synthesisEffective against multi-drug resistant bacteria
TedizolidSimilar to linezolidEnhanced potency against Gram-positive bacteria
This compoundInhibition of protein synthesisPotentially reduced side effects compared to linezolid

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis typically involves sequential reactions such as sulfonylation, oxazolidinone ring formation, and amide coupling. Critical steps include:
  • Sulfonyl group introduction : Use of 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to ensure regioselectivity .
  • Oxazolidinone ring formation : Cyclization via nucleophilic attack of an amine on a carbonyl group, catalyzed by Lewis acids like BF₃·Et₂O .
  • Amide coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF to minimize side reactions .
    Optimization Tips :
  • Monitor reaction progress with TLC/HPLC to isolate intermediates.
  • Use column chromatography with gradients of ethyl acetate/hexane for purification .

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the compound's structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify key protons (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonyl-linked methylene at δ 4.2–4.5 ppm) and carbons (e.g., oxazolidinone carbonyl at ~170 ppm) .
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
    Cross-reference with PubChem data (InChIKey: ULMCRTVNEBGOKD-UHFFFAOYSA-N) for validation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Approaches include:
  • Dose-response studies : Establish EC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Target profiling : Use kinase/GPCR screening panels to identify primary vs. secondary targets .
  • Mechanistic studies : Compare gene expression (RNA-seq) or protein activation (Western blot) in different models .
    Example : A 2023 study resolved activity discrepancies by demonstrating dual inhibition of COX-2 (anti-inflammatory) and topoisomerase II (anticancer) .

Q. How can computational modeling predict this compound's reactivity and binding modes?

  • Methodological Answer :
  • Quantum Chemistry (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2, PDGFR) using crystal structures from the PDB .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
    Validation : Cross-check predictions with experimental SAR data from analogs in PubChem .

Q. What methodologies are recommended for toxicity profiling in preclinical studies?

  • Methodological Answer :
  • In vitro :
  • Cytotoxicity (MTT assay) in hepatocytes (HepG2) and renal cells (HEK293) .
  • Genotoxicity (Ames test, comet assay) .
  • In vivo :
  • Acute toxicity (LD₅₀) in rodents (OECD 423 guidelines).
  • Subchronic studies (28-day repeat dosing) with histopathology .
    Data Interpretation : Use benchmark dose modeling (BMD) to extrapolate safe doses for humans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.